molecular formula C8H9F3O4 B2405687 Ethyl 4,4,4-trifluoro-3-oxo-2-(2-oxoethyl)butanoate CAS No. 21983-84-6

Ethyl 4,4,4-trifluoro-3-oxo-2-(2-oxoethyl)butanoate

Cat. No.: B2405687
CAS No.: 21983-84-6
M. Wt: 226.151
InChI Key: OBQDPKVGPCABAD-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-3-oxo-2-(2-oxoethyl)butanoate is a fluorinated organic compound with the molecular formula C8H9F3O4. This compound is characterized by the presence of trifluoromethyl and keto groups, which impart unique chemical properties. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,4,4-trifluoro-3-oxo-2-(2-oxoethyl)butanoate typically involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by hydrolysis and esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,4,4-trifluoro-3-oxo-2-(2-oxoethyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4,4,4-trifluoro-3-oxo-2-(2-oxoethyl)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated nature.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4,4,4-trifluoro-3-oxo-2-(2-oxoethyl)butanoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, where it can modulate the activity of enzymes and receptors by binding to their active sites .

Comparison with Similar Compounds

  • Ethyl 4,4,4-trifluoro-2-butynoate
  • Ethyl 4,4,4-trifluoro-3-oxobutanoate
  • Ethyl 4,4-difluoro-3-oxobutanoate

Comparison: Ethyl 4,4,4-trifluoro-3-oxo-2-(2-oxoethyl)butanoate is unique due to the presence of both trifluoromethyl and keto groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers enhanced chemical versatility and potential for diverse applications in research and industry .

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-oxo-2-(2-oxoethyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3O4/c1-2-15-7(14)5(3-4-12)6(13)8(9,10)11/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQDPKVGPCABAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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